Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is an organic compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a combination of a pyridine ring, a piperidine moiety, and a benzoate ester, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate typically involves a multi-step reaction process. One common synthetic route begins with the preparation of the core structures, such as 3-cyanopyridine and 4-aminopiperidine. These intermediates undergo coupling reactions, often facilitated by coupling reagents like EDC (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), to form the final product. Conditions such as anhydrous solvents, controlled temperatures, and inert atmospheres are crucial to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The final product is usually purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: It can also be reduced, although care must be taken to avoid breaking the complex structure.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, given the presence of reactive groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution are commonly used. Conditions vary depending on the desired reaction but often include controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or methanol.
Major Products Formed: The major products formed from these reactions depend on the type of reaction undertaken. For example, oxidation may yield corresponding oxo compounds, while nucleophilic substitution could lead to various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is studied for its reactivity and potential as an intermediate in organic synthesis. It is also used in the design and synthesis of new materials and compounds.
Biology: Biologically, this compound may be explored for its interactions with various biomolecules. It could serve as a lead compound in the development of bioactive molecules, offering potential therapeutic applications.
Medicine: In medicine, the compound might be investigated for its pharmacological properties. Its structure suggests potential activity as a modulator of biological pathways, which could lead to new drug discoveries.
Industry: Industrially, the compound's unique properties make it valuable in the development of advanced materials, including polymers and coatings, where specific reactivity is required.
Mechanism of Action
The mechanism of action of Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The piperidine and pyridine rings may facilitate binding to proteins or enzymes, modulating their activity. Pathways involved could include inhibition or activation of specific enzymes, receptor binding, or altering cellular signaling mechanisms.
Comparison with Similar Compounds
Methyl 4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate
Methyl 4-(4-(quinolin-2-yloxy)piperidine-1-carbonyl)benzoate
Ethyl 4-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)benzoate
Uniqueness: Compared to these similar compounds, Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate stands out due to the presence of the cyano group, which can enhance its reactivity and binding affinity in certain biological and chemical contexts. This uniqueness might contribute to distinct pharmacological profiles and industrial applications.
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Properties
IUPAC Name |
methyl 4-[4-(3-cyanopyridin-2-yl)oxypiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-20(25)15-6-4-14(5-7-15)19(24)23-11-8-17(9-12-23)27-18-16(13-21)3-2-10-22-18/h2-7,10,17H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTDLODQXKQKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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